3-[(Z)-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one
Description
The compound 3-[(Z)-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one (CAS RN: 608491-45-8) is a heterocyclic derivative featuring a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidinone ring system. Its structure includes:
- A pyrido[1,2-a]pyrimidin-4-one scaffold substituted with a methyl group at position 9 and a propylamino group at position 2.
- A (Z)-configured methylidene bridge linking the pyrido-pyrimidinone system to a 3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene moiety. The thiazolidinone ring contains a sulfur atom at position 2 (thioxo group) and a sec-butyl substituent at position 3 .
The Z-configuration of the methylidene group is critical for maintaining planar geometry, which may influence intermolecular interactions and biological activity.
Properties
Molecular Formula |
C20H24N4O2S2 |
|---|---|
Molecular Weight |
416.6 g/mol |
IUPAC Name |
(5Z)-3-butan-2-yl-5-[[9-methyl-4-oxo-2-(propylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H24N4O2S2/c1-5-9-21-16-14(18(25)23-10-7-8-12(3)17(23)22-16)11-15-19(26)24(13(4)6-2)20(27)28-15/h7-8,10-11,13,21H,5-6,9H2,1-4H3/b15-11- |
InChI Key |
XGCHZXVYVVQBBK-PTNGSMBKSA-N |
Isomeric SMILES |
CCCNC1=C(C(=O)N2C=CC=C(C2=N1)C)/C=C\3/C(=O)N(C(=S)S3)C(C)CC |
Canonical SMILES |
CCCNC1=C(C(=O)N2C=CC=C(C2=N1)C)C=C3C(=O)N(C(=S)S3)C(C)CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Z)-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactionsThe reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that allow for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to achieve high efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
3-[(Z)-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
3-[(Z)-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-[(Z)-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound belongs to a broader class of thiazolidinone-fused heterocycles. Key structural analogs and their distinguishing features are summarized below:
Electronic and Physicochemical Properties
- Thioxo vs.
- Substituent Effects: sec-Butyl (target) vs. Isopropyl (): The branched sec-butyl group introduces greater steric hindrance, which may reduce crystallinity but improve lipid solubility. Propylamino (target) vs.
Biological Activity
The compound 3-[(Z)-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule that exhibits significant biological activity due to its unique structural features. This article provides an overview of its biological properties, including antibacterial, antifungal, anticancer, and other pharmacological activities.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of approximately 368.48 g/mol. Its structure includes:
- Thiazolidine ring : Known for its role in various biological activities, particularly in medicinal chemistry.
- Pyrimidine moiety : Often associated with anticancer properties.
- Amine group : Contributes to its reactivity and potential biological interactions.
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of thiazolidinone derivatives, including the compound .
| Activity Type | Organisms Tested | MIC (mg/mL) | Reference |
|---|---|---|---|
| Antibacterial | Gram-positive and Gram-negative bacteria | 0.004 - 0.03 | |
| Antifungal | Various fungi | 0.004 - 0.06 | |
| Antitubercular | Mycobacterium species | Not specified |
The compound has shown promising results against multiple bacterial strains, outperforming traditional antibiotics like ampicillin and streptomycin by significant margins.
Anticancer Properties
Research indicates that compounds featuring thiazolidine and pyrimidine rings possess notable anticancer activities. For instance:
- Mechanism of Action : The thiazolidine core has been linked to apoptosis induction in cancer cells.
- Cytotoxicity : Studies report an IC50 value of approximately 1.61 µg/mL for related thiazole-containing compounds against cancer cell lines, suggesting similar potential for the target compound due to structural similarities .
Case Studies
- Antibiofilm Activity : A study on thiazolidinones demonstrated significant antibiofilm activity against Pseudomonas aeruginosa, with biofilm inhibitory concentrations (BICs) ranging from 6.25 to 8.23 µg/mL for derivatives similar to the compound .
- Structure-Activity Relationship (SAR) : Analysis of various thiazolidinone derivatives revealed that substituents on the thiazolidine ring significantly enhance their biological activity, particularly in anticancer and antimicrobial applications .
Research Findings
Recent literature reviews emphasize the diverse biological activities of thiazolidinones:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
